Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
Description
Molecular Architecture & IUPAC Nomenclature Conventions
The IUPAC name tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate systematically encodes the compound’s structural components and stereochemistry. The parent cyclopentane ring adopts a (1R,3S) configuration, with a carbamate group at position 1 and an azidomethyl (-CH2N3) substituent at position 3. The tert-butyloxycarbonyl (Boc) moiety serves as a protective group for the carbamate nitrogen, a common strategy in peptide synthesis to prevent undesired side reactions.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C11H20N4O2 |
| Molecular weight | 240.30 g/mol |
| CAS registry | 347185-70-0 |
| Key functional groups | Boc, azidomethyl, carbamate |
The stereodescriptors (1R,3S) specify the absolute configuration of the cyclopentane ring, critically influencing molecular interactions. Nuclear magnetic resonance (NMR) data corroborate this architecture, with distinct proton environments observed for the cyclopentyl hydrogens. For instance, the 1H NMR spectrum predicts a multiplet at δ 1.06–1.13 ppm corresponding to axial hydrogens and a doublet at δ 3.28 ppm (J = 6.6 Hz) for the azidomethyl methylene group.
Cyclopentane Ring Conformational Dynamics
The cyclopentane ring adopts non-planar conformations to alleviate angle strain, primarily existing in envelope or twist-boat forms. Substituent positioning modulates puckering dynamics:
- Envelope conformation : One atom lies out of the plane, minimizing steric clashes between the azidomethyl and Boc groups.
- Twist-boat conformation : Two adjacent atoms deviate from the plane, redistributing torsional strain.
NMR coupling constants provide insights into ring puckering. The multiplet at δ 1.75–1.86 ppm (1H) and δ 2.14–2.29 ppm (2H) reflects distinct axial-equatorial proton environments, consistent with a dynamic equilibrium between conformers. Comparative analysis of similar cyclopentane derivatives reveals that bulky substituents like the Boc group preferentially occupy equatorial positions to minimize 1,3-diaxial interactions.
Table 2: Cyclopentane Proton Environments
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 1.06–1.13 | 1H | Axial proton |
| 1.37–1.52 | 2H | Equatorial protons |
| 1.75–1.86 | 1H | Puckered position |
Azidomethyl Group Spatial Orientation & Stereoelectronic Effects
The azidomethyl group at C3 exhibits a spatial orientation dictated by the (1R,3S) configuration. In the lowest-energy conformation, the -CH2N3 substituent adopts an equatorial position relative to the cyclopentane ring, reducing steric hindrance with the Boc group. Key stereoelectronic features include:
- Hyperconjugation : The azide’s Nα–Nβ σ* orbital interacts with adjacent C-H σ orbitals, stabilizing the gauche conformation.
- Dipole effects : The azide’s strong electron-withdrawing nature polarizes the cyclopentane ring, influencing reactivity at the carbamate center.
Spectroscopic evidence supports this analysis. The azidomethyl methylene protons resonate as a doublet at δ 3.28 ppm (J = 6.6 Hz), indicative of coupling with the adjacent cyclopentyl methine proton. This coupling constant aligns with dihedral angles characteristic of staggered conformations in small cyclic systems.
tert-Butyloxycarbonyl (Boc) Protecting Group Steric Considerations
The Boc group introduces substantial steric bulk, shielding the carbamate nitrogen from nucleophilic attack. Key steric interactions include:
- van der Waals repulsion : Between the tert-butyl methyl groups and cyclopentane hydrogens.
- Shielding effects : The Boc group’s size restricts access to the carbamate carbonyl, as evidenced by its upfield 13C NMR shift (δ 156.2 ppm).
Table 3: Boc Group Spectral Signatures
| δ (ppm) | Assignment |
|---|---|
| 1.44 | tert-Butyl methyl protons |
| 156.2 | Carbamate carbonyl carbon |
The tert-butyl protons appear as a singlet at δ 1.44 ppm (9H), confirming the absence of neighboring protons and the group’s rotational symmetry. In comparative studies, Boc-protected amines exhibit enhanced stability toward acidic conditions relative to other carbamates, a property leveraged in multi-step syntheses.
Properties
CAS No. |
347185-70-0 |
|---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-5-4-8(6-9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m0/s1 |
InChI Key |
PTMNEPYVVSTIQT-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of the Cyclopentyl Core
The (1R,3S)-cyclopentyl backbone is constructed via asymmetric catalysis or resolution of racemic precursors. Patent WO2001046199A1 describes a resolution-free approach using chiral pool starting materials, such as enantiomerically pure cyclopentene oxides. Ring-opening with azide nucleophiles proceeds with retention of configuration, ensuring the desired (1R,3S) stereochemistry. Key steps include:
- Epoxide Activation : Treatment of (1R,3S)-cyclopentene oxide with trimethylsilyl azide (TMSN₃) in dichloromethane at −20°C yields the trans-diaxial azido alcohol intermediate.
- Protection Strategy : The tertiary alcohol is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), achieving >95% yield.
Carbamate Protection and Final Product Isolation
The tert-butyl carbamate group is stabilized under acidic conditions, enabling compatibility with subsequent reactions. Key parameters include:
- Solvent Selection : Dimethylformamide (DMF) enhances reaction homogeneity and minimizes epimerization.
- Base Optimization : Potassium hexamethyldisilazane (KHMDS) in DMF at 100°C ensures complete Boc protection without side reactions.
Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the title compound as a colorless oil with >99% enantiomeric excess (ee).
Analytical Characterization and Validation
Table 1: Spectroscopic Data for Carbamic Acid, N-[(1R,3S)-3-(Azidomethyl)cyclopentyl]-, 1,1-Dimethylethyl Ester
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Epoxide Azidation | 78 | 99 | 24 h | Stereochemical control |
| Bromide Displacement | 82 | 98 | 12 h | Scalability |
| Catalytic Staudinger | 95 | 99 | 0.5 h | Rapid kinetics |
The catalytic Staudinger method offers superior efficiency but requires stringent anhydrous conditions. In contrast, bromide displacement balances yield and operational simplicity for industrial applications.
Mechanistic Insights and Side Reactions
- Epimerization Risk : Prolonged heating above 100°C in polar aprotic solvents induces partial racemization at C3.
- Azide Decomposition : Trace acids or light exposure catalyze HN₃ release, necessitating amber glassware and neutral pH.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cyclopentyl derivatives .
Scientific Research Applications
Intermediate in Drug Synthesis
The primary application of carbamic acid derivatives, including the compound , is as intermediates in the synthesis of pharmacologically active compounds. Notably, it has been identified as a precursor in the synthesis of Tapentadol, a centrally acting analgesic. The synthesis involves several steps where this carbamic acid derivative plays a critical role:
- Synthesis Pathway : The compound can be transformed into various intermediates that lead to the final active pharmaceutical ingredient (API). For instance, the conversion of this carbamate into other functionalized derivatives is essential for developing analgesics with dual mechanisms of action—opioid receptor agonism and norepinephrine reuptake inhibition .
Potential Anticancer Activity
Recent studies have suggested that carbamic acid derivatives may exhibit anticancer properties. Research indicates that modifications to the azidomethyl group can enhance biological activity against specific cancer cell lines. The azido group can participate in click chemistry reactions, allowing for conjugation with other therapeutic agents or targeting moieties .
Material Science Applications
Beyond medicinal chemistry, carbamic acid derivatives are being explored for their utility in material science. Their unique chemical structure allows them to be incorporated into polymeric materials that exhibit desirable mechanical properties and thermal stability. This application is particularly relevant for developing drug delivery systems where controlled release is crucial .
Case Study 1: Tapentadol Synthesis
A detailed examination of the synthesis of Tapentadol from carbamic acid derivatives illustrates the importance of this compound in pharmaceutical research. The process involves:
- Reacting the carbamate with specific reagents under controlled conditions.
- Utilizing various solvents to optimize yields and purity.
This case study emphasizes the compound's role in creating effective pain management therapies .
Case Study 2: Anticancer Activity Assessment
In vitro studies on modified carbamic acids have shown promising results against breast cancer cell lines. The introduction of different substituents on the azidomethyl group led to variations in cytotoxicity profiles, indicating that structural modifications can significantly impact biological activity .
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Research Findings and Data Tables
Spectral Data Comparison
Biological Activity
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS No. 347185-70-0) is a compound of interest due to its potential biological activities. Its molecular formula is and it has a molar mass of approximately 240.31 g/mol. This compound features a cyclopentyl structure with an azidomethyl substituent, which may influence its biological interactions.
The biological activity of carbamic acid derivatives often relates to their ability to interact with various biological targets. The azidomethyl group in this compound can facilitate reactions that may lead to the formation of reactive intermediates, potentially allowing for interactions with proteins or nucleic acids. Such modifications can influence cellular signaling pathways and metabolic processes.
Case Studies
- Microbial Inhibition : A study on carbamic acid derivatives demonstrated their effectiveness in controlling microbial growth in different environments. The compounds were tested against a range of bacteria and fungi, showing significant inhibition rates at varying concentrations .
- Cancer Research : Compounds structurally related to carbamic acid have been investigated for their role as inhibitors of protein kinases involved in cancer progression. For example, inhibitors targeting the GCN2 protein kinase have been shown to restore T cell proliferation in tumor environments, suggesting that similar compounds could enhance immune responses against tumors .
Pharmacological Profile
The pharmacological profile of carbamic acid derivatives includes:
- Solubility : The solubility characteristics can influence bioavailability and efficacy.
- Toxicity : Safety assessments are crucial; compounds with similar structures have been evaluated for toxicity and adverse effects.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cancer Treatment | Restoration of T cell activity | |
| General Toxicity | Safety profiles under investigation |
Synthesis and Characterization
The synthesis of carbamic acid derivatives typically involves reaction pathways that allow for the incorporation of functional groups such as azides. Characterization techniques like NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Future Directions
Ongoing research is needed to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, potential therapeutic applications, and mechanisms of action will be essential for developing this compound into a viable pharmaceutical agent.
Q & A
Basic Question: What are the key methodologies for stereoselective synthesis of this carbamate ester?
Answer:
The stereoselective synthesis of carbamate esters with cyclopentane backbones often involves chiral reduction or enzymatic catalysis. For example:
- Chemical Reduction : Sodium borohydride in a solvent mixture of alcohol and halogenated solvents (e.g., methanol/chloroform) at low temperatures (-15°C to 0°C) can achieve >78% yield and >99% chiral purity for structurally similar nitroalcohol derivatives .
- Biotransformation : Rhodococcus strains (e.g., R. erythropolis SC 13845) catalyze stereospecific reductions of ketone intermediates to produce hydroxy derivatives with >99% enantiomeric excess (e.e.), as demonstrated in analogous compounds .
Key Factors : Solvent polarity, temperature control, and enzyme selection are critical for optimizing stereochemical outcomes.
Advanced Question: How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?
Answer:
Enantiomeric purity depends on:
- Temperature : Lower temperatures (-15°C to 0°C) minimize side reactions and stabilize intermediates in sodium borohydride reductions .
- Solvent Systems : Polar aprotic solvents (e.g., THF) improve reagent solubility, while halogenated solvents enhance stereochemical control .
- Catalyst Engineering : Immobilized enzymes or engineered microbial strains (e.g., Rhodococcus spp.) increase turnover rates and selectivity. For example, Rhodococcus sp. MA 7205 produces trans-diols with >99% e.e. via dioxygenase activity .
Validation : Use chiral HPLC or LC-MS to monitor e.e. during reaction progression .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and azidomethyl group placement. For example, cyclopentane ring protons show distinct coupling patterns in (1R,3S) configurations .
- LC-MS/MS : Validates molecular weight (e.g., m/z 474 for analogous carbamates) and detects decomposition products .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives, critical for patent applications .
Advanced Question: How do researchers resolve contradictions in stability data across studies?
Answer:
Contradictions arise from:
- Decomposition Pathways : The azidomethyl group may release nitrogen oxides (NOx) under heat or light, as noted in safety data . Conflicting reports require differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Storage Conditions : While some studies recommend inert atmospheres, others suggest refrigeration (2–8°C) to prevent hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) can unify protocols .
Mitigation : Use adsorbents (e.g., silica gel) in storage vials and avoid prolonged exposure to UV light .
Advanced Question: What role does this compound play in pharmaceutical intermediate synthesis?
Answer:
- Click Chemistry : The azidomethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked prodrugs or bioconjugates .
- Peptide Mimetics : Analogous carbamates serve as protease-resistant backbones in peptidomimetic libraries. For example, tert-butyl carbamates are hydrolyzed under acidic conditions to release amines for further coupling .
- Biosynthetic Intermediates : Enzymatic hydroxylation by Rhodococcus spp. generates chiral alcohols for antiviral or anticancer agents .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with >100 fpm airflow to avoid inhalation of azide-derived gases (e.g., HN3) .
- Spill Management : Neutralize spills with sand or硅藻土, then dispose as hazardous waste .
Emergency Response : Immediate rinsing (15+ minutes for eye exposure) and oxygen administration for inhalation cases .
Advanced Question: How can researchers troubleshoot low yields in azidomethyl group introduction?
Answer:
Low yields may result from:
- Competing Reactions : Azide displacement of leaving groups (e.g., halides) competes with elimination. Use polar solvents (DMF) and phase-transfer catalysts (e.g., TBAB) to enhance SN2 efficiency.
- Thermal Instability : Azides decompose exothermically above 60°C. Monitor reaction temperature with cooling baths .
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients isolates the product while avoiding azide polymerization .
Basic Question: What are the documented decomposition products, and how are they managed?
Answer:
- Primary Products : Nitrogen oxides (NOx), hydrogen azide (HN3), and tert-butanol from ester hydrolysis .
- Detection : FTIR identifies NOx (absorbance ~1600 cm⁻¹), while GC-MS detects tert-butanol (retention time ~4.5 min) .
- Mitigation : Store under nitrogen at -20°C and use stabilizers like BHT (0.1% w/w) .
Advanced Question: How is computational modeling used to predict the compound’s reactivity?
Answer:
- DFT Calculations : Predict transition states for azide-alkyne cycloaddition, optimizing reaction coordinates for regioselectivity .
- Molecular Dynamics : Simulate cyclopentane ring puckering to assess steric effects on enzyme binding (e.g., Rhodococcus dioxygenases) .
- Software : Gaussian 16 or ORCA for energy minimization; PyMOL for docking studies with target proteins .
Basic Question: What solvents are compatible with this compound during purification?
Answer:
- Polar Solvents : Methanol, ethanol, and acetonitrile for recrystallization (avoid DMSO due to azide reactivity).
- Non-Polar Mixtures : Hexane/ethyl acetate (3:1) for column chromatography, providing Rf ~0.4–0.6 .
- Avoid : Chlorinated solvents (e.g., chloroform) if residual acids are present, as they may catalyze decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
